(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride
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Overview
Description
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, as well as an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride typically involves multi-step organic reactions. One common approach includes the halogenation of a pyridine derivative followed by amination and fluorination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine: Lacks the hydrochloride group.
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-chloroethanamine: Substitutes fluorine with chlorine in the ethanamine group.
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-bromoethanamine: Substitutes fluorine with bromine in the ethanamine group.
Uniqueness
The presence of both chlorine and fluorine atoms in the pyridine ring, along with the ethanamine group, makes (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride unique. These substitutions can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2.ClH/c8-4-1-5(6(11)2-9)7(10)12-3-4;/h1,3,6H,2,11H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTSWWQVFNRNAQ-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)N)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@H](CF)N)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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